(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Overview
Description
Scientific Research Applications
- Researchers have explored the synthesis and confinement of a supramolecular rotor within a porous Zn–porphyrinic cage . This rotor exhibits dual mechanical motions triggered by chemical stimuli (pyridine derivatives). The addition of these ligands induces both a 90-degree jump-like rotary motion and a slow tumbling motion of the rotor axle. Remarkably, reversible control over these dual motions is achieved using UV and visible light-induced coordination and dissociation of an azopyridine-based ligand with Zn centers.
- The compound’s unique structure makes it suitable for functionalizing elastin-like polypeptides (ELPs) via amine functionalization of lysine residues. These modified ELPs can undergo rapid cross-linking through bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The resulting hydrogels exhibit high gel dynamics and tunable mechanical properties, making them valuable for tissue engineering and drug delivery .
- Hydrogels based on this compound can serve as scaffolds for 3D cell culture, cell therapy, and bioprinting applications. Their biocompatibility and tunable properties make them attractive for creating artificial tissue constructs and supporting cell growth .
Supramolecular Rotor Design
Biocompatible Hydrogels
Bioprinting and Cell Culture
Mechanism of Action
Target of Action
The primary targets of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
This compound is structurally similar to other bicyclic compounds, which have been shown to interact with various biological targets
Mode of Action
The mode of action of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Given its structural similarity to other bicyclic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, affecting their function.
Biochemical Pathways
The specific biochemical pathways affected by (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
are currently unknown. Bicyclic compounds can potentially interact with a wide range of biological targets and thus may affect multiple pathways
Action Environment
The action, efficacy, and stability of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, changes in pH or temperature could potentially affect the compound’s conformation and thus its ability to interact with its targets
properties
IUPAC Name |
[(1R,4Z,8S)-9-bicyclo[6.1.0]non-4-enyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2/b2-1-/t8-,9+,10? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQRWDARQUYASW-RLWGHQLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2CO)CCC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1C[C@@H]2[C@@H](C2CO)CC/C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol | |
CAS RN |
374898-56-3 | |
Record name | [(1R,8S,9S)-bicyclo[6.1.0]non-4-en-9-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.